molecular formula C24H23ClN4O3 B380478 6-Amino-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 342780-00-1

6-Amino-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B380478
CAS No.: 342780-00-1
M. Wt: 450.9g/mol
InChI Key: UPDBEIQTSGZDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₂₇H₂₁ClN₄O₃ Monoisotopic Mass: 484.130218 g/mol Key Structural Features:

  • Core: Pyrano[2,3-c]pyrazole scaffold with a 1,4-dihydro configuration.
  • Substituents: Position 3: Propyl group. Position 4: 4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl group. Position 5: Cyano (-CN) group. Position 6: Amino (-NH₂) group.

Synthesis: Synthesized via multi-component reactions (MCRs) involving aldehydes, hydrazine hydrate, and malononitrile under catalytic conditions . The 4-chlorobenzyloxy and methoxy substituents are introduced through tailored aldehyde precursors .

Applications: Pyrano[2,3-c]pyrazole derivatives are explored as PPARγ partial agonists , antimicrobial agents , and drug candidates due to their structural diversity and bioactivity .

Properties

IUPAC Name

6-amino-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3/c1-3-4-18-22-21(17(12-26)23(27)32-24(22)29-28-18)15-7-10-19(20(11-15)30-2)31-13-14-5-8-16(25)9-6-14/h5-11,21H,3-4,13,27H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDBEIQTSGZDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process proceeds via a tandem Michael addition–Thorpe–Ziegler cyclization (Figure 1):

  • Michael Addition : The enolate of 3-propyl-1H-pyrazol-5(4H)-one attacks the aldehyde’s carbonyl carbon.

  • Knoevenagel Condensation : Malononitrile reacts with the intermediate imine to form a nitrile-stabilized carbanion.

  • Cyclization : Intramolecular nucleophilic attack forms the pyran ring.

  • Tautomerization : The product adopts the thermodynamically stable 1,4-dihydro tautomer.

Standard Protocol (Adapted from and )

Reagents :

  • 3-Propyl-1H-pyrazol-5(4H)-one (1.0 equiv)

  • 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde (1.2 equiv)

  • Malononitrile (1.5 equiv)

  • Catalyst: Piperidine (10 mol%)

  • Solvent: Ethanol (reflux)

Procedure :

  • Dissolve the aldehyde (5.0 mmol) and malononitrile (6.0 mmol) in 20 mL ethanol.

  • Add piperidine (0.5 mmol) and heat to 80°C.

  • Add 3-propyl-1H-pyrazol-5(4H)-one (5.0 mmol) in one portion.

  • Reflux for 3–4 hours until precipitation completes.

  • Cool, filter, and wash with cold ethanol.

Yield : 68–72%
Purity : >95% (HPLC)

Optimization Studies

Solvent Screening

SolventTemperature (°C)Time (h)Yield (%)
Ethanol80372
Water100265
PEG-40090458
Solvent-free1201.560

Ethanol balances reactivity and environmental impact, while aqueous conditions offer greener alternatives but require higher temperatures.

Catalytic Systems

CatalystLoading (mol%)Yield (%)
Piperidine1072
Triethylamine1567
L-Proline2063
No catalyst<10

Bicyclic amines like piperidine enhance enolate formation and cyclization kinetics.

Stepwise Synthesis for Challenging Substrates

For substrates with sterically hindered aldehydes, a two-step approach improves yields:

Intermediate Isolation

  • Aldol Adduct Formation :
    React 3-propyl-1H-pyrazol-5(4H)-one with 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde in THF using LDA as base. Isolate the Michael adduct (87% yield).

  • Cyanoalkylation :
    Treat the adduct with malononitrile and DBU in DMF at 60°C (78% yield).

Advantages

  • Avoids side reactions from competing aldehyde–malononitrile interactions.

  • Enables chromatographic purification of intermediates.

Analytical Characterization

1H NMR (DMSO-d6, 400 MHz) :

  • δ 12.34 (s, 1H, NH),

  • δ 7.45–6.80 (m, 7H, aromatic),

  • δ 5.12 (s, 2H, OCH2Ph),

  • δ 4.73 (s, 1H, pyran C4-H),

  • δ 3.82 (s, 3H, OCH3),

  • δ 2.58 (t, 2H, CH2CH2CH3),

  • δ 1.55–1.48 (m, 2H, CH2CH3),

  • δ 0.92 (t, 3H, CH3).

IR (KBr) :

  • 3345 cm−1 (NH stretch),

  • 2210 cm−1 (C≡N),

  • 1602 cm−1 (C=O).

Scalability and Industrial Considerations

Key Parameters :

  • Batch Size : Pilot-scale runs (500 g) achieved 70% yield using ethanol reflux with in situ crystallization.

  • Cost Drivers : 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde accounts for 62% of raw material costs.

  • Waste Streams : Ethanol recovery via distillation reduces environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

6-Amino-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to modulation of biological pathways. For example, it may bind to enzymes or receptors, altering their activity and resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations at Position 4

The aryl group at position 4 significantly modulates electronic, steric, and solubility properties.

Compound Position 4 Substituent Key Properties Reference
Target Compound 4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl Enhanced lipophilicity; potential for π-π stacking and halogen bonding
6-Amino-4-(4-chlorophenyl)-3-propyl analog 4-Chlorophenyl Simpler structure; lower molecular weight (MW = 309.2 g/mol); PPARγ activity
6-Amino-4-(4-bromophenyl)-3-methyl analog 4-Bromophenyl Higher halogen atom size; increased steric hindrance
6-Amino-4-(2-hydroxyphenyl)-3-methyl analog 2-Hydroxyphenyl Improved solubility due to -OH group; IR ν = 3613 cm⁻¹ (O-H stretch)
6-Amino-4-(3-nitrophenyl)-1-phenyl analog 3-Nitrophenyl Electron-withdrawing -NO₂ group; potential for nitro-reduction in metabolism

Key Observations :

  • Chlorobenzyloxy vs. Simple Halophenyl : The target compound’s 4-chlorobenzyloxy group enhances hydrophobic interactions compared to 4-chlorophenyl .
  • Methoxy Positioning : The 3-methoxy group in the target compound may improve metabolic stability compared to unsubstituted analogs .

Substituent Variations at Position 3

The alkyl/aryl group at position 3 influences steric bulk and lipophilicity.

Compound Position 3 Substituent Key Properties Reference
Target Compound Propyl Moderate lipophilicity (logP ≈ 3.5 predicted); balanced pharmacokinetics
6-Amino-3-methyl-4-(4-fluorophenyl) analog Methyl Lower steric hindrance; higher yield (96%) in MCRs
6-Amino-3-phenyl-4-(pyridin-4-yl) analog Phenyl Increased aromatic stacking potential; DFT-optimized structure

Key Observations :

  • Propyl vs. Methyl : The propyl group in the target compound may extend half-life due to slower metabolic oxidation compared to methyl .
  • Phenyl Substituents : Aryl groups at position 3 (e.g., phenyl) enhance π-π interactions but reduce solubility .

Functional Group Modifications

Compound Functional Modifications Impact Reference
Target Compound 5-Cyano, 6-Amino Stabilizes the pyranopyrazole core; NH₂ participates in H-bonding
6-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl) Additional hydroxymethyl at position 6 Increased polarity; IR ν = 3406 cm⁻¹ (O-H stretch)
6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl) 3,4,5-Trimethoxyphenyl Enhanced electron-donating effects; crystal structure validated

Key Observations :

  • Catalytic Systems : Ionic liquids (e.g., [BMIm]Br) and green catalysts (e.g., lime juice) improve reaction efficiency and sustainability .
  • Stability : Halogenated aryl groups (e.g., 4-chlorophenyl) enhance thermal and oxidative stability .

Recommendations :

  • Conduct direct bioactivity assays (e.g., PPARγ binding) against analogs.
  • Explore the impact of 4-chlorobenzyloxy on blood-brain barrier penetration.
  • Optimize synthetic protocols for scalability .

Biological Activity

6-Amino-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the dihydropyrano[2,3-c]pyrazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antitumor, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C22H19ClN4O3
  • Molecular Weight : 422.86 g/mol
  • CAS Number : 398136-20-4

The presence of functional groups such as amino, methoxy, and carbonitrile enhances its biological activity. The chlorobenzyl group increases lipophilicity, potentially improving bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has been evaluated for its effects on various cancer cell lines:

  • Mechanism of Action : It is believed to inhibit key signaling pathways involved in tumor growth, including BRAF(V600E) and EGFR pathways .
  • Case Study : In vitro tests demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, indicating a synergistic effect that enhances therapeutic efficacy .

Anti-inflammatory Activity

The compound has also shown promise as a COX-II inhibitor:

  • Inhibition Studies : Various pyrazole derivatives have been tested for their ability to inhibit COX enzymes, with some exhibiting selectivity for COX-II over COX-I. This selectivity is crucial for reducing gastrointestinal side effects associated with non-selective NSAIDs .
  • Research Findings : A recent study reported IC50 values for several pyrazole derivatives against COX-II, with some compounds demonstrating greater potency than established drugs like Celecoxib .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented:

  • Activity Spectrum : The compound has been tested against various pathogens, showing significant antibacterial and antifungal activities. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Interaction Studies

Understanding the interactions of this compound with biological systems is essential for elucidating its efficacy:

  • Enzyme Interaction : Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways. Further research is needed to fully characterize these interactions and their implications for therapeutic use.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with similar compounds can provide insights into structure-activity relationships (SAR).

Compound NameMolecular FormulaAntitumor ActivityCOX-II Inhibition
Compound AC21H18ClN5O3ModerateHigh
Compound BC22H20ClN4O2HighModerate
6-Amino... C22H19ClN4O3 High High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.